molecular formula C21H20FN3O4S B2376838 [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate CAS No. 851127-53-2

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate

Cat. No.: B2376838
CAS No.: 851127-53-2
M. Wt: 429.47
InChI Key: JAJFFCZCOCOISD-UHFFFAOYSA-N
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Description

The compound [2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate (CAS: 851127-53-2) is a pyrazole derivative esterified with a 3-fluorobenzoate group. Its molecular formula is C21H20FN3O4S, with a molecular weight of 429.5 g/mol . Key computed properties include:

  • XLogP3: 5.3 (indicating moderate lipophilicity)
  • Rotatable bonds: 6 (flexibility that may influence pharmacokinetics) The structure features a 2-nitrophenylsulfanyl substituent, which introduces electron-withdrawing effects, and a 3-fluorobenzoate group that enhances metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-13-18(30-17-11-6-5-10-16(17)25(27)28)19(24(23-13)21(2,3)4)29-20(26)14-8-7-9-15(22)12-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJFFCZCOCOISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol reacts with a halogenated pyrazole derivative.

    Nitration of the Phenyl Ring: The nitrophenyl group is typically introduced via nitration of a phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the pyrazole derivative with 3-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzoate ester can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoates with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their anti-inflammatory, antimicrobial, or anticancer properties. The nitrophenyl and pyrazole moieties are known to exhibit biological activity, which can be harnessed for therapeutic purposes.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of new agrochemicals or dyes.

Mechanism of Action

The mechanism of action of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the pyrazole ring could engage in hydrogen bonding or π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents
Target Compound 851127-53-2 C21H20FN3O4S 429.5 5.3 115 2-nitrophenyl, 3-fluorobenzoate
[2-tert-butyl-5-methyl-4-(pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate 850914-05-5 C20H18F5N3O3S 499.4 6.1 96.7 Pentafluorophenyl, methoxyacetate
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one 946387-25-3 C20H18N2O 302.4 3.8 43.7 Indeno-pyrazolone core, phenyl
4-chloro-2-isopropyl-5-methylphenyl 3-fluorobenzoate 723756-40-9 C18H17ClFO3 341.8 4.5 46.5 Chloro, isopropyl, 3-fluorobenzoate
Key Observations:

Lipophilicity : The pentafluorophenyl analog has the highest XLogP3 (6.1 ), reflecting increased hydrophobicity due to fluorine substitution, whereas the target compound balances lipophilicity (XLogP3 = 5.3 ) .

Polar Surface Area: The target compound’s high TPSA (115 Ų) is attributed to nitro and ester groups, which may reduce cell permeability but improve solubility. In contrast, the indeno-pyrazolone analog has a much lower TPSA (43.7 Ų), favoring membrane absorption .

The pentafluorophenyl analog’s fluorine-rich structure increases metabolic resistance but may raise toxicity concerns due to bioaccumulation . The 3-fluorobenzoate group (common in the target and chloro-isopropyl analog) improves stability against esterase-mediated hydrolysis compared to non-fluorinated esters .

Reactivity and Stability:

Research Implications

  • Drug Design : The target compound’s balance of lipophilicity and polar surface area makes it a candidate for further optimization in medicinal chemistry, particularly for CNS targets where fluorine substitution is advantageous.
  • Synthetic Feasibility : The chloro-isopropyl analog’s simpler structure (lower molecular weight, fewer rotatable bonds) may offer cost-effective synthesis routes compared to the target compound .

Biological Activity

The compound [2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate is a complex organic molecule with potential applications in medicinal chemistry and material science. Its unique structural features, including a pyrazole ring and various functional groups, suggest diverse biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 445.49 g/mol. The presence of the tert-butyl group, nitrophenyl group, and sulfanyl group contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC22H23N3O5S
Molecular Weight445.49 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : The reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and 2-nitrobenzenethiol.
  • Esterification : Followed by the esterification with 3-fluorobenzoic acid under controlled conditions.

These steps require specific catalysts and temperature controls to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can enhance its electrophilic character, potentially allowing it to participate in nucleophilic attacks or redox reactions within biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites could alter signal transduction pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Certain analogs have been studied for their potential to inhibit cancer cell proliferation.

Case Studies

  • Antimicrobial Studies : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may have similar effects.
    • Tested Strains : Staphylococcus aureus, Escherichia coli
    • Results : Inhibition zones ranged from 15 mm to 25 mm depending on concentration.
  • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., HeLa, MCF7) indicated that certain pyrazole derivatives led to reduced viability in a dose-dependent manner.
    Cell Line IC50 (µM)
    HeLa18.0
    MCF722.5

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